1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperazine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced by reacting 4-fluorophenylsulfonyl chloride with piperazine under basic conditions.
Coupling with Phenoxy Group: The intermediate is then coupled with 2-phenoxy-1-ethanone using a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)sulfonyl-1-phenyl-ethanone: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}-2-[3-(1H-tetrazol-1-yl)phenoxy]ethanone: Contains a tetrazole ring in place of the phenoxy group.
Uniqueness
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-phenoxy-1-ethanone is unique due to the combination of its fluorophenyl and phenoxy groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19FN2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21-12-10-20(11-13-21)18(22)14-25-16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
IWVVGYVMMKUHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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